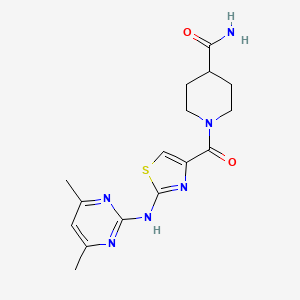

1-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide

Description

The compound 1-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide features a hybrid structure combining a 4,6-dimethylpyrimidin-2-ylamino group, a thiazole ring, and a piperidine-4-carboxamide scaffold.

Properties

IUPAC Name |

1-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2S/c1-9-7-10(2)19-15(18-9)21-16-20-12(8-25-16)14(24)22-5-3-11(4-6-22)13(17)23/h7-8,11H,3-6H2,1-2H3,(H2,17,23)(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLAKIVIGWMWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a complex structure that includes a 4,6-dimethylpyrimidin-2-yl group, which is known to be a bioactive compound. .

Mode of Action

It’s known that2-amino-4,6-dimethylpyrimidine , a component of the compound, can act as a nucleophile. This suggests that the compound might interact with its targets through nucleophilic attack, leading to changes in the target molecules.

Biochemical Pathways

Given the nucleophilic properties of the 2-amino-4,6-dimethylpyrimidine component, it’s possible that the compound could interfere with biochemical pathways involving electrophilic substrates.

Result of Action

Compounds containing athiazole ring, which is part of this compound’s structure, have been associated with diverse biological activities, including antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, and anti-inflammatory effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the nucleophilic properties of the 2-amino-4,6-dimethylpyrimidine component could be affected by the pH of the environment.

Biological Activity

The compound 1-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide, also known by its CAS number 1251563-12-8, is a member of the 2-aminothiazole family. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, examining its pharmacological potential through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 367.4 g/mol. Its structure features a thiazole ring substituted with a pyrimidine moiety and a piperidine group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17N5O2S |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 1251563-12-8 |

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of the 2-aminothiazole scaffold exhibit potent anticancer properties against various human cancer cell lines. For instance:

- A study reported compounds with similar structures demonstrating selective nanomolar inhibitory activity against breast, lung, and colon cancer cell lines .

- The compound's ability to induce apoptosis in cancer cells has been linked to its structural components that facilitate interaction with cellular targets involved in tumor progression .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers such as prostaglandin E2 (PGE2). In vitro studies demonstrated:

- Significant inhibition of COX-2 activity with IC50 values ranging from 0.84 to 1.39 μM for related compounds .

- The presence of specific substituents on the thiazole ring was found to enhance anti-inflammatory effects, suggesting that structural modifications can optimize biological activity .

3. Antimicrobial Properties

The thiazole derivatives have been recognized for their antimicrobial effectiveness:

- Compounds similar to this one have demonstrated significant activity against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds within this chemical class:

- Antitumor Studies : In vitro assessments showed that certain derivatives exhibited a reduction in cell viability across multiple cancer cell lines, with some compounds achieving IC50 values as low as 0.2 µM .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression and inflammation, supporting their potential as therapeutic agents .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution characteristics, which are crucial for their development as viable drug candidates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The compound’s core structural motifs are shared with several analogs, but substituent variations lead to distinct physicochemical and functional properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs

| Compound Name | Molecular Formula | Key Substituents | Potential Applications/Notes |

|---|---|---|---|

| 1-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide (Target) | C₁₆H₂₀N₆O₂S | Thiazole-4-carbonyl linker, 4,6-dimethylpyrimidin-2-ylamino group | Hypothesized enzyme inhibition due to thiazole and pyrimidine motifs . |

| 1-[(4,6-Dimethylpyrimidin-2-yl)amino-methyl]piperidine-4-carboxamide (CAS 361199-12-4) | C₁₃H₁₉N₇O | Imino-methyl linker instead of thiazole | Likely altered solubility and binding affinity; no explicit data on use . |

| 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | C₁₈H₂₃N₅O | Pyridin-4-ylmethyl group replacing thiazole-carbonyl | Enhanced aromaticity may influence receptor interactions; no reported bioactivity . |

| Oxasulfuron (CAS 144651-06-9) | C₁₇H₁₈N₄O₆S | Sulfonylurea linker with benzoate group | Herbicidal activity via acetolactate synthase inhibition; structural divergence from target . |

Substituent-Driven Functional Divergence

- Thiazole vs.

- 4,6-Dimethylpyrimidin-2-ylamino Group: A conserved motif across analogs, this group may serve as a hydrogen-bond donor/acceptor, critical for target binding. Its presence in oxasulfuron (a herbicide) suggests possible agrochemical relevance for the target compound .

- Carboxamide Scaffold : The piperidine-4-carboxamide moiety is shared across analogs, likely contributing to solubility and bioavailability. Variations in substituents (e.g., pyridinylmethyl vs. thiazole-carbonyl) modulate steric and electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.